![molecular formula C22H26O4 B1430202 Unii-lgt6B74heh CAS No. 1809224-82-5](/img/structure/B1430202.png)
Unii-lgt6B74heh
Overview
Description
Unii-lgt6B74heh is a chemical compound that has been studied extensively in the scientific community due to its potential therapeutic applications. This compound is a member of the family of compounds known as N-acyl-amino acids, which are characterized by the presence of an amino acid group attached to an acyl group. Unii-lgt6B74heh is a derivative of the amino acid lysine, and is commonly referred to as Lys-N-acyl-amino acid. This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mechanism of Action
Target of action
The primary targets of this compound are not specified in the available resources .Mode of action
The mode of action is also not specified .Biochemical pathways
The biochemical pathways affected by this compound are not mentioned in the available resources .Pharmacokinetics
Information about the compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) and their impact on bioavailability is not available .Result of action
The molecular and cellular effects of the compound’s action are not specified .Action environment
There is no available information on how environmental factors influence the compound’s action, efficacy, and stability .Future Directions
The potential therapeutic applications of Unii-lgt6B74heh are vast, and there are many future directions in which research on this compound can be taken. For example, further research could be conducted to explore the compound’s potential to treat various types of cancer, as well as its potential to modulate the immune system. Additionally, research could be conducted to further understand the compound’s mechanism of action, as well as to explore its potential to treat other diseases and conditions. Finally, research could also be conducted to develop more efficient synthesis methods for Unii-lgt6B74heh, as well as to develop more stable formulations of the compound.
Scientific Research Applications
Unii-lgt6B74heh has been studied extensively in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In particular, Unii-lgt6B74heh has been studied for its potential to treat a variety of cancers, including colorectal cancer, gastric cancer, and breast cancer. Additionally, Unii-lgt6B74heh has been studied for its potential to treat inflammation, as well as its potential to modulate the immune system.
properties
IUPAC Name |
(10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h5-8,11,13,18,23,26H,4,9-10,12H2,1-3H3/t13-,18+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELEYLNUCZEFQ-HEERDSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3=CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3=CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-lgt6B74heh | |
CAS RN |
1809224-82-5 | |
Record name | 17,21-Dihydroxy-16alpha-methylpregna-1,4,7,9(11)-tetraene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809224825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4,7,9(11)-TETRAENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGT6B74HEH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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